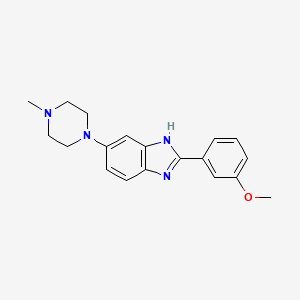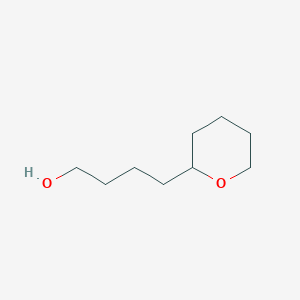
4-(Oxan-2-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Oxan-2-yl)butan-1-ol” is a chemical compound with the molecular formula C9H18O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined using techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, density, and molecular weight are not specified in the sources I found .Aplicaciones Científicas De Investigación
4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol has been studied for its potential applications in various fields, including pharmaceuticals, food science, and materials science. In pharmaceutical research, it has been investigated as a potential drug delivery system due to its ability to form stable complexes with drugs. In food science, it has been studied for its potential use as a flavoring agent. In materials science, it has been investigated for its potential use in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol is not fully understood, but it is believed to act as a solubilizer and stabilizer for drugs and other compounds. It forms stable complexes with hydrophobic compounds, improving their solubility and bioavailability.
Biochemical and physiological effects:
Studies have shown that 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol is non-toxic and has low cytotoxicity. It has been shown to have minimal effects on cell viability and proliferation. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol in lab experiments is its ability to solubilize hydrophobic compounds, improving their solubility and bioavailability. However, it is important to note that the stability of the complexes formed by 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol may vary depending on the specific compound being studied. Additionally, further studies are needed to fully understand the potential limitations of using 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol. One area of interest is the development of new drug delivery systems using 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol as a solubilizer and stabilizer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol, as well as its potential applications in food science and materials science. Finally, research is needed to optimize the synthesis method for 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol, improving the yield and purity of the compound.
In conclusion, 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol is a versatile compound with potential applications in various fields. Its ability to solubilize hydrophobic compounds makes it a promising candidate for drug delivery systems, while its low cytotoxicity makes it a safe option for lab experiments. Further research is needed to fully understand its potential applications and limitations, as well as to optimize the synthesis method for improved yield and purity.
Métodos De Síntesis
The synthesis of 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol can be achieved through the reaction of 1,4-butanediol and tetrahydrofuran in the presence of a strong acid catalyst. This method has been studied extensively, and the yield of the reaction can be improved by optimizing the reaction conditions.
Propiedades
IUPAC Name |
4-(oxan-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-7-3-1-5-9-6-2-4-8-11-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSRLEXVPHHUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
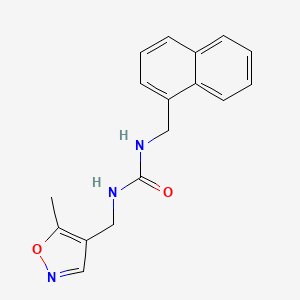

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2852253.png)
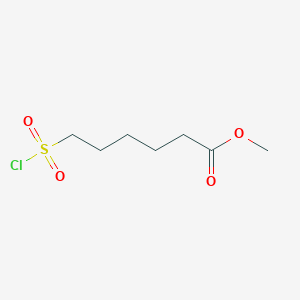
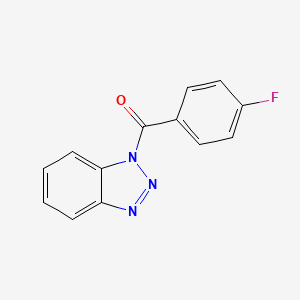
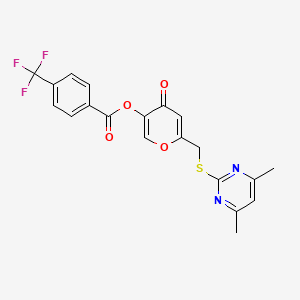
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2852260.png)


![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)
![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2852267.png)
![(3-hydroxypiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2852268.png)

